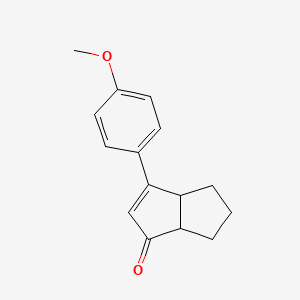

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one

Description

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-4,5,6,6a-tetrahydro-3aH-pentalen-1-one |

InChI |

InChI=1S/C15H16O2/c1-17-11-7-5-10(6-8-11)14-9-15(16)13-4-2-3-12(13)14/h5-9,12-13H,2-4H2,1H3 |

InChI Key |

JHKJZXHNPXQWCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3C2CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the tetrahydropentalenone ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, influencing cellular processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with key analogs based on chemical structure , synthetic methods , physicochemical properties , and biological activity (where data is available).

Key Observations :

- Core Structure: The target compound shares a tetrahydropentalenone core with 11c but differs in substituents (4-methoxyphenyl vs. trimethylsilyl). The hexahydro analog lacks ring strain due to full saturation.

- Synthesis: While chalcones (e.g., Compound 1) are synthesized via high-yield Claisen-Schmidt condensations , pentalenones like 11c require transition-metal catalysts (e.g., cobalt) for cyclization, resulting in lower yields .

Physicochemical Properties

- Lipophilicity : The trimethylsilyl group in 11c increases hydrophobicity compared to the methoxyphenyl group in the target compound .

- Stability: The α,β-unsaturated ketone in chalcones (Compound 1) enhances reactivity toward nucleophiles, whereas saturated pentalenones (e.g., hexahydro analog) exhibit greater thermal stability .

Structure-Activity Relationships (SAR)

- Methoxyphenyl Group : In chalcones, the 4-methoxyphenyl moiety enhances electron-donating capacity, improving antioxidant efficacy . This group may similarly influence the reactivity of the target compound.

- Ring Saturation: Fully saturated pentalenones (e.g., hexahydro analog) are less reactive than partially unsaturated derivatives, limiting their utility in conjugate addition reactions .

Biological Activity

3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is an organic compound notable for its unique tetrahydropentalenone structure. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is , and it features a methoxy group attached to a phenyl ring. The tetrahydropentalenone framework contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydropentalenones may possess anticancer properties. For instance, compounds with similar aromatic substitutions have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : The presence of the methoxy group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects.

Table 1: Summary of Biological Activities

The mechanisms by which 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one exerts its biological effects are not fully understood but may involve:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Interaction with Biological Targets : The methoxy group could enhance lipophilicity and facilitate membrane permeability, allowing better interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.